molecular formula C15H17N7O B10905613 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10905613
M. Wt: 311.34 g/mol
InChI Key: NEJBSTKUDORULV-UHFFFAOYSA-N
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Description

N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that features both pyrazole and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and tetrazole intermediates, followed by their coupling under specific conditions. For instance, the pyrazole moiety can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents . The tetrazole ring can be formed via cycloaddition reactions involving azides and nitriles . The final coupling step often requires the use of coupling agents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the pyrazole or tetrazole rings .

Scientific Research Applications

N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The pyrazole and tetrazole rings can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to its combination of pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler compounds .

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C15H17N7O/c1-11-13(9-21(2)18-11)8-16-14(23)10-22-19-15(17-20-22)12-6-4-3-5-7-12/h3-7,9H,8,10H2,1-2H3,(H,16,23)

InChI Key

NEJBSTKUDORULV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C

Origin of Product

United States

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